REACTION_CXSMILES
|
[N:1]([CH2:4][CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([Br:13])=[CH:9][C:8]=1[C:14]([F:17])([F:16])[F:15])=[N+]=[N-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1COCC1>[Br:13][C:10]1[CH:11]=[CH:12][C:7]([O:6][CH2:5][CH2:4][NH2:1])=[C:8]([C:14]([F:15])([F:16])[F:17])[CH:9]=1
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Name
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1-(2-Azidoethoxy)-4-bromo-2-(trifluoromethyl)benzene
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Quantity
|
2.271 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CCOC1=C(C=C(C=C1)Br)C(F)(F)F
|
Name
|
|
Quantity
|
2.88 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
5 mL
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Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
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Details
|
The reaction mixture was concentrated in vacuo
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Type
|
CUSTOM
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Details
|
the layers separated
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(OCCN)C=C1)C(F)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |